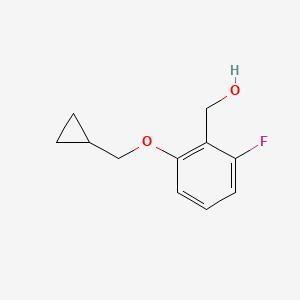

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13727863

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13FO2 |

|---|---|

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | [2-(cyclopropylmethoxy)-6-fluorophenyl]methanol |

| Standard InChI | InChI=1S/C11H13FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,13H,4-7H2 |

| Standard InChI Key | NQGWJWHWMVVEJJ-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=C(C(=CC=C2)F)CO |

| Canonical SMILES | C1CC1COC2=C(C(=CC=C2)F)CO |

Introduction

1. Chemical Identity

-

IUPAC Name: (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol

-

Molecular Formula: C10H11FO2

-

Molecular Weight: Approximately 182.19 g/mol

-

Functional Groups:

-

Fluorine-substituted aromatic ring

-

Cyclopropylmethoxy group

-

Alcohol (-OH) group

-

2. Structural Characteristics

The compound consists of a benzene ring substituted at two positions:

-

A fluorine atom at the 6th position.

-

A cyclopropylmethoxy group at the 2nd position.

Additionally, the benzene ring bears a hydroxymethyl (-CH2OH) group, making it an aromatic alcohol. The cyclopropyl group introduces strain and rigidity to the molecule, which can influence its reactivity and interaction with biological systems.

Table: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Benzene Ring Substituents | Fluorine (6th), Methanol (1st) |

| Cyclopropyl Group | Three-membered aliphatic ring |

| Hydroxyl Group | Primary alcohol functionality |

3. Synthesis Pathways

The synthesis of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol typically involves:

-

Starting Materials:

-

2-fluoro-6-hydroxybenzaldehyde or similar derivatives.

-

Cyclopropylmethyl halides for introducing the cyclopropylmethoxy group.

-

Reducing agents like sodium borohydride (NaBH4) for converting aldehydes to alcohols.

-

-

Reaction Steps:

-

Etherification: The hydroxyl group on the benzene ring reacts with cyclopropylmethyl halides in the presence of a base to form the cyclopropylmethoxy substitution.

-

Reduction: The aldehyde group is reduced to a primary alcohol using reducing agents.

-

-

Conditions:

-

Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Catalysts or bases like potassium carbonate (K2CO3).

-

4. Potential Applications

This compound’s structure suggests utility in pharmaceutical and agrochemical industries due to its fluorinated aromatic system and functional groups.

Applications:

-

Pharmaceuticals:

-

Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

-

The hydroxymethyl group could serve as a precursor for further functionalization in drug design.

-

-

Agrochemicals:

-

Fluorinated aromatics are common in herbicides and fungicides due to their stability and activity against pests.

-

-

Material Science:

-

Cyclopropane-containing molecules are used in specialty polymers due to their rigidity.

-

6. Future Directions

Research into (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol could focus on:

-

Biological Evaluation: Screening for antimicrobial or anticancer properties.

-

Derivatization: Modifying the hydroxymethyl group to create esters or ethers for enhanced pharmacological properties.

-

Material Applications: Exploring its use in high-performance polymers or coatings due to its structural rigidity.

This comprehensive overview highlights the chemical identity, synthesis, potential applications, and research scope of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol while maintaining scientific rigor and clarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume